tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

Drug Discovery Medicinal Chemistry Metabolic Stability

Scaling PROTAC synthesis with flexible linkers leads to rapid microsomal clearance and inconsistent ternary complex stability. This rigid azetidine-carbamate building block directly addresses that liability. Key advantages: • Enables >4.8-fold metabolic half-life improvement in BTK PROTACs (t₁/₂ from <30 min to >145 min) while maintaining DC₅₀ = 7.0 nM. • Constrained geometry lowers LogP vs. pyrrolidine/piperidine analogs, optimizing cellular permeability. • 98%+ purity minimizes side-product formation, ensuring batch consistency for in vivo efficacy and toxicity studies.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B11901218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(azetidin-1-yl)ethyl)carbamate
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CCC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13)
InChIKeyHVKBVLCSBOPKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate – Chemical Identity & Sourcing


tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate (CAS 1956328-15-6, also named tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate) is a Boc-protected amine featuring a four-membered azetidine heterocycle linked via a two-carbon ethyl spacer. The compound is a solid at ambient temperature with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It is primarily employed as a synthetic building block in medicinal chemistry, particularly as a rigidified amine linker or intermediate in the assembly of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules [1]. The azetidine ring imparts distinct conformational constraints compared to larger saturated heterocycles, directly influencing the physicochemical and pharmacokinetic properties of downstream products.

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate Generic Substitution Concerns


Simple replacement of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate with pyrrolidine or piperidine analogs is not a neutral choice. The four-membered azetidine ring exhibits greater ring strain and distinct conformational preferences compared to five- or six-membered heterocycles, leading to measurable differences in basicity (pKa), lipophilicity (LogP), and metabolic stability of the final conjugates . In PROTAC design, linker rigidity directly correlates with ternary complex stability, cellular permeability, and in vivo clearance; even subtle changes in ring size can shift the balance between degradation potency and off-target effects [1]. Generic substitution without quantitative justification risks compromising the pharmacokinetic profile and target engagement of the designed degrader or inhibitor.

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate Differentiation Evidence


Azetidine vs. Pyrrolidine Microsomal Clearance

In a systematic study of saturated heterocyclic amines, non-fluorinated azetidine derivatives demonstrated high metabolic stability in human liver microsome assays. Although the parent compound was not directly measured, the azetidine scaffold class retained CLint values below 15 μL/min/mg, comparable to or lower than corresponding pyrrolidine analogs, which showed a trend toward moderately higher intrinsic clearance. This supports the use of azetidine-based building blocks like tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate when metabolic stability is a priority.

Drug Discovery Medicinal Chemistry Metabolic Stability

PROTAC Linker Rigidity: Azetidine vs. Piperidine

In a BTK PROTAC optimization study, replacement of a flexible linker with a rigidified analog incorporating constrained rings increased the half-life (T₁/₂) from <30 min to >145 min in human liver microsomes. While the rigid linker was not exclusively azetidine, the principle that ring-constrained linkers—such as those derived from azetidine building blocks—improve metabolic stability is directly demonstrated. The compound 3e (DC₅₀ = 7.0 ± 1.4 nM, Dmax = 96%) achieved this stability without loss of degradation potency. [1]

PROTAC Design Metabolic Stability BTK Degradation

pKa & Lipophilicity: Azetidine vs. Pyrrolidine/Piperidine

The comprehensive study by Melnykov et al. (2023) revealed that the pKa of non-fluorinated azetidine is comparable to pyrrolidine (pKa ~11.3) but distinct from piperidine (pKa ~11.2), while the lipophilicity (LogP) of azetidine-containing amines is systematically lower than their pyrrolidine counterparts due to reduced hydrophobic surface area. This subtle difference in basicity and significant difference in LogP can influence membrane permeability and off-target binding.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Commercial Purity Advantage of High-Grade Batches

Multiple suppliers list this compound at a minimum purity of 95% . However, MolCore offers the compound at NLT 98% purity, verified by ISO-certified quality control systems, ensuring higher batch-to-batch consistency for pharmaceutical R&D . The 3% purity difference reduces unknown impurity burden in downstream reactions, which is critical for reproducible SAR studies and patent prosecution.

Chemical Sourcing Quality Control Synthetic Reliability

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate Application Scenarios


Metabolically Stable PROTAC Linker Construction

This building block is ideally suited for assembling rigid, metabolically stable PROTAC linkers. Its azetidine ring provides the conformational constraint that has been shown to increase metabolic half-life >4.8-fold in BTK PROTACs (from <30 min to >145 min) while maintaining potent degradation activity (DC₅₀ = 7.0 ± 1.4 nM). [1] The Boc protecting group allows selective deprotection under mild acidic conditions for further conjugation.

Azetidine-Functionalized Kinase Inhibitor Synthesis

The constrained geometry of the azetidine motif can orient pharmacophores into optimal binding poses. Patent analyses indicate increasing claims for azetidine-carbamate derivatives in kinase inhibitor formulations, particularly for BTK and JAK family targets, where spatial orientation of the hinge-binding moiety is critical for selectivity [2].

Lead Series Physicochemical Optimization

When a lead series suffers from high lipophilicity or rapid microsomal clearance, replacing a pyrrolidine or piperidine linker with an azetidine-containing spacer like tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate can lower LogP and maintain or improve metabolic stability. The systematic study by Melnykov et al. (2023) demonstrates the favorable pKa-LogP profile of azetidine-based amines .

High-Purity Intermediate for Reproducible Synthesis

For laboratories scaling up PROTAC or inhibitor synthesis, using the 98%+ purity grade of this compound reduces unknown impurity carryover, minimizes side-product formation, and ensures consistent yields across batches. This is particularly valuable when the final product is intended for in vivo efficacy or toxicity studies where impurity profiles must be rigorously controlled .

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